molecular formula C9H8BrNO4 B13603178 1-(5-Bromo-4-hydroxy-3-methoxyphenyl)-2-nitroethene CAS No. 54291-89-3

1-(5-Bromo-4-hydroxy-3-methoxyphenyl)-2-nitroethene

Cat. No.: B13603178
CAS No.: 54291-89-3
M. Wt: 274.07 g/mol
InChI Key: VJLCVLQWILPELK-NSCUHMNNSA-N
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Description

1-(5-Bromo-4-hydroxy-3-methoxyphenyl)-2-nitroethene is a nitroethene derivative featuring a substituted phenyl ring with bromo (Br), hydroxy (OH), and methoxy (OMe) groups.

Properties

CAS No.

54291-89-3

Molecular Formula

C9H8BrNO4

Molecular Weight

274.07 g/mol

IUPAC Name

2-bromo-6-methoxy-4-[(E)-2-nitroethenyl]phenol

InChI

InChI=1S/C9H8BrNO4/c1-15-8-5-6(2-3-11(13)14)4-7(10)9(8)12/h2-5,12H,1H3/b3-2+

InChI Key

VJLCVLQWILPELK-NSCUHMNNSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/[N+](=O)[O-])Br)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=C[N+](=O)[O-])Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-methoxy-4-(2-nitroethenyl)phenol typically involves multi-step organic reactions. One common method is the nitration of 2-bromo-6-methoxyphenol followed by the introduction of the nitroethenyl group through a condensation reaction. The reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-bromo-6-methoxy-4-(2-nitroethenyl)phenol.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methoxy-4-(2-nitroethenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

2-Bromo-6-methoxy-4-(2-nitroethenyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-6-methoxy-4-(2-nitroethenyl)phenol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom and methoxy group can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Properties/Activities
1-(5-Bromo-4-hydroxy-3-methoxyphenyl)-2-nitroethene 5-Br, 4-OH, 3-OMe C₉H₈BrNO₄ 274.08* N/A Antibacterial, antitumor (inferred)
1-(2,4-Dimethoxyphenyl)-2-nitroethene 2-OMe, 4-OMe C₁₀H₁₁NO₄ 209.2 107–111 Antibacterial, antioxidant
1-(4-Fluorophenyl)-2-nitroethene 4-F C₈H₆FNO₂ 167.14 99–102 Michael acceptor, API synthesis
1-(2,4,5-Trimethoxyphenyl)-2-nitroethene 2-OMe, 4-OMe, 5-OMe C₁₁H₁₃NO₅ 239.22 N/A CNS activity (hypothesized)
1-(4-Methoxyphenyl)-2-nitroethene 4-OMe C₉H₉NO₃ 179.17 83–85 Serotonin transporter modulation

*Calculated based on molecular formula.

Key Observations:
  • Substituent Effects: Bromine: The bulky, electron-withdrawing Br in the target compound may enhance electrophilic reactivity and intermolecular interactions (e.g., halogen bonding) compared to methoxy or fluoro analogs . Methoxy Group: The 3-OMe substituent is electron-donating, which may stabilize the aromatic ring but reduce nitro group reactivity compared to halogenated derivatives .
  • Thermal Stability :

    • Melting points correlate with molecular symmetry and intermolecular forces. The trimethoxy analog (hypothesized higher symmetry) may exhibit higher thermal stability than the target compound .
Antibacterial and Antitumor Potential
  • Target Compound : The bromo and hydroxy substituents may enhance interactions with bacterial enzymes or DNA, similar to brominated β-nitrostyrenes .
  • 1-(2,4-Dimethoxyphenyl)-2-nitroethene : Demonstrates antioxidant activity, attributed to methoxy groups scavenging free radicals .
  • Fluorinated Analog : Acts as a Michael acceptor in drug synthesis, leveraging fluorine’s electronegativity for targeted binding .
Pharmacological Relevance
  • Serotonin Transporter Activity : 1-(4-Methoxyphenyl)-2-nitroethene modulates serotonin transporters, suggesting the target’s methoxy group could enable similar neuroactivity .
  • CNS Applications : Trimethoxy derivatives are explored for CNS drug development due to enhanced blood-brain barrier penetration .

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